2-(Benzylsulfonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Benzylsulfonyl)benzoic acid involves several chemical reactions, including condensation, nitration, and oxygenation processes. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde results in the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, demonstrating the complexity and versatility of synthesis routes for such compounds (Asegbeloyin et al., 2019). Furthermore, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene via nitration and oxygenation showcases the potential for high yields and purity in the production of sulfonyl benzoic acid derivatives (Peng Jia-bin, 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(phenylsulfonyl)phthalazin-1(2H)-one, reveals intricate crystal structures with intermolecular hydrogen bonds and pi-pi interactions, highlighting the significant role of non-covalent interactions in stabilizing these structures (Asegbeloyin et al., 2019).
Chemical Reactions and Properties
Compounds like 2-(Benzylsulfonyl)benzoic acid undergo various chemical reactions, including sulfonylation and functionalization of benzoic acid derivatives. Copper-mediated direct ortho C-H bond sulfonylation and Pd(II)-catalyzed meta-C–H functionalizations represent advanced techniques for modifying the chemical structure and enhancing the properties of these compounds (Liu et al., 2015; Li et al., 2016).
Physical Properties Analysis
The physical properties of 2-(Benzylsulfonyl)benzoic acid derivatives, such as crystal structures and thermal behavior, are crucial for understanding their stability and reactivity. Studies have provided insights into the solvatochromism, fluorescence spectra, and thermal analysis, indicating these compounds' potential as photochromic and heatproof materials (熊静 et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are pivotal for the application of 2-(Benzylsulfonyl)benzoic acid derivatives. For example, the ability of these compounds to bind DNA suggests their potential in biomedical applications, highlighting the importance of understanding their chemical behavior (Nataraj Chitrapriya et al., 2011).
Scientific Research Applications
Materials Research and Pharmaceutical Applications
- Scientific Field: Materials Science and Pharmaceutical Research .
- Summary of Application: Benzoic acid (BA) derivatives are extensively used in co-crystal engineering for materials research and pharmaceutical applications . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
- Methods of Application: Raman spectroscopic studies and density functional theory (DFT) calculations are used to study the high pressure behavior of the –OH and –COOH substituted BA derivatives . The influence of weak, non-bonded interactions in BA derivatives is studied .
- Results or Outcomes: The results show that the introduction of another functional group and its position systematically influence the physical and chemical properties in the substituted BA systems .
Corrosion Inhibitors
- Scientific Field: Materials Science and Corrosion Engineering .
- Summary of Application: Benzoic acid derivatives are investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The inhibition efficiency of these inhibitors is evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results or Outcomes: The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
Antifungal Agents
- Scientific Field: Pharmaceutical Research and Mycology .
- Summary of Application: Derivatives of 2-(benzylsulfonyl)benzothiazole, which is similar to 2-(Benzylsulfonyl)benzoic acid, have been synthesized and tested for their antifungal activity . These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .
- Methods of Application: The potential fungicides were tested against a panel of phytopathogenic fungi .
- Results or Outcomes: The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole (4k) presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .
Food and Cosmetic Preservatives
- Scientific Field: Food Science and Cosmetology .
- Summary of Application: Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products .
- Methods of Application: These compounds are added to products during the manufacturing process to prevent the growth of bacteria and fungi .
- Results or Outcomes: The use of these preservatives helps to extend the shelf life of products and ensure their safety for use .
Antifungal Agrochemicals
- Scientific Field: Agricultural Chemistry and Mycology .
- Summary of Application: Derivatives of 2-(benzylsulfonyl)benzothiazole, which is similar to 2-(Benzylsulfonyl)benzoic acid, have been synthesized and tested for their antifungal activity . These compounds were prepared by an environmentally friendly method, using water as reaction medium .
- Methods of Application: The potential fungicides were tested against a panel of phytopathogenic fungi .
- Results or Outcomes: The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole (4k) presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .
Antibacterial and Antifungal Preservatives
- Scientific Field: Food Science and Cosmetology .
- Summary of Application: Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products .
- Methods of Application: These compounds are added to products during the manufacturing process to prevent the growth of bacteria and fungi .
- Results or Outcomes: The use of these preservatives helps to extend the shelf life of products and ensure their safety for use .
Safety And Hazards
properties
IUPAC Name |
2-benzylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340088 | |
Record name | 2-(Benzylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfonyl)benzoic acid | |
CAS RN |
13536-21-5 | |
Record name | 2-(Benzylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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